molecular formula C7H4ClF2NO4S B6351597 6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide CAS No. 1357625-46-7

6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide

Cat. No.: B6351597
CAS No.: 1357625-46-7
M. Wt: 271.63 g/mol
InChI Key: LATZISOUPMUVQG-UHFFFAOYSA-N
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Description

6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. The molecular formula of this compound is C7H4ClF2NO4S, and it has a molecular weight of 271.63 g/mol.

Preparation Methods

The synthesis of 6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide involves several steps. One common method includes the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator . This process results in the formation of 2,2-difluoro-1,3-benzodioxole, which can then be further modified to introduce the chloro and sulfonamide groups. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the chloro or sulfonamide groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can undergo biodegradation and defluorination by certain bacteria, such as Pseudomonas putida, through the action of enzymes like toluene dioxygenase . This process results in the formation of various metabolites, including fluoride ions and pyrogallol, which can further interact with biological systems.

Comparison with Similar Compounds

6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide can be compared with other similar compounds, such as:

    2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: This compound shares a similar core structure but has different functional groups, leading to distinct chemical properties and applications.

    5-Bromo-2,2-difluoro-1,3-benzodioxole: Another related compound used as a precursor in organic synthesis and as an intermediate in various industrial applications.

The uniqueness of this compound lies in its specific combination of chloro and sulfonamide groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

6-chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO4S/c8-3-1-4-5(15-7(9,10)14-4)2-6(3)16(11,12)13/h1-2H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATZISOUPMUVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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